D-Mannoheptulose-13C7
Description
Contextualizing D-Mannoheptulose as a Heptose in Biological Systems
D-Mannoheptulose is a monosaccharide containing seven carbon atoms, classifying it as a heptose. biologyonline.com It exists naturally in plants such as alfalfa, figs, and notably, avocados, where it can constitute a significant portion of the tissue's dry weight. wikipedia.org As a ketoheptose, it possesses a ketone functional group. biologyonline.com
In biological systems, D-Mannoheptulose is primarily recognized for its role as a competitive and non-competitive inhibitor of hexokinase and glucokinase. wikipedia.org These enzymes are crucial for the first step of glycolysis, the phosphorylation of glucose. wikipedia.org By inhibiting this step, D-Mannoheptulose effectively blocks glucose breakdown and can impede insulin (B600854) secretion from the pancreas. wikipedia.org
Significance of 13C Labeling for Investigating Metabolic Dynamics
The use of stable isotopes like carbon-13 (¹³C) has revolutionized the study of metabolic dynamics. Unlike radioactive isotopes, stable isotopes are non-hazardous, making them safe for a wider range of experimental applications. ¹³C labeling allows for the precise tracing of metabolic pathways, a technique known as metabolic flux analysis. vanderbilt.edufrontiersin.orgmpg.de
By introducing a ¹³C-labeled substrate, such as D-Mannoheptulose-13C7, into a biological system, researchers can follow the labeled carbon atoms as they are incorporated into various metabolites. frontiersin.orgmedchemexpress.com Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the ¹³C enrichment in these downstream compounds. frontiersin.org This provides a detailed map of metabolic fluxes, revealing the rates and directions of reactions within a metabolic network. mpg.de This approach is instrumental in identifying metabolic bottlenecks, discovering new pathways, and understanding how cells respond to various stimuli or genetic modifications. vanderbilt.edujove.com
Historical Perspective of D-Mannoheptulose Research Focus
The scientific investigation of D-Mannoheptulose dates back to at least 1939 with early work focusing on its synthesis and the preparation of its derivatives. acs.org A significant portion of early research, particularly in the 1960s and 1970s, centered on its effects on glucose metabolism and insulin secretion. Studies from this era established its inhibitory action on hexokinase and its ability to induce a transient hyperglycemic state in animals by blocking insulin release. oup.combioscientifica.comcaymanchem.com This made it a subject of interest in endocrinology and diabetes research. oup.combioscientifica.com More recent research has explored its potential applications in cancer therapy, specifically its ability to inhibit glycolysis in cancer cells, which often rely heavily on this pathway for energy production. aip.orgnih.gov
Overview of Key Academic Research Areas Explored with this compound
The application of this compound in academic research leverages its properties as a metabolic tracer. Key areas of investigation include:
Metabolic Flux Analysis: this compound is used to trace carbon flow through central metabolic pathways, providing quantitative data on the effects of hexokinase inhibition. nih.govnih.gov
Cancer Metabolism: Researchers use this labeled compound to study the Warburg effect in cancer cells, where there is a high rate of glycolysis. By tracing the fate of this compound, they can assess the impact of glycolysis inhibition on cancer cell proliferation and survival. aip.orgnih.gov
Insulin Secretion and Pancreatic Islet Function: The labeled compound helps in elucidating the precise metabolic changes that occur in pancreatic islet cells upon inhibition of glucose phosphorylation, leading to a better understanding of the mechanisms controlling insulin release. nih.gov
Plant Biochemistry: Given its natural occurrence in plants like avocados, this compound can be used to study its synthesis, transport, and physiological roles in plant tissues. wikipedia.org
Properties
Molecular Formula |
¹³C₇H₁₄O₇ |
|---|---|
Molecular Weight |
217.13 |
Synonyms |
D-Manno-2-heptulose-13C7; (+)-Mannoheptulose-13C7; NSC 226836-13C7; |
Origin of Product |
United States |
Biosynthesis and Endogenous Metabolic Pathways of D Mannoheptulose
Natural Occurrence and Distribution in Biological Organisms
D-Mannoheptulose is a naturally occurring seven-carbon (heptose) sugar found in a variety of plants. avocadosource.com It is most notably abundant in avocados (Persea americana), where it, along with its corresponding sugar alcohol, perseitol, can constitute over 10% of the dry weight of the plant's tissues. avocadosource.comwikipedia.org This makes the avocado a unique fruit, as its carbohydrate profile is dominated by these C7 sugars. mdpi.com
Table 1: Natural Occurrence of D-Mannoheptulose
| Biological Organism | Common Name | Notable Concentrations |
|---|---|---|
| Persea americana | Avocado | Can exceed 10% of tissue dry weight. avocadosource.comwikipedia.org |
| Medicago sativa | Alfalfa | Present in the leaf-petiole fraction. avocadosource.com |
| Ficus species | Fig | Identified as a natural source. wikipedia.org |
| Primula species | Primrose | Identified as a natural source. wikipedia.org |
Proposed Biosynthetic Routes and Precursors in Plants
The precise biosynthetic pathway of D-mannoheptulose was not fully elucidated for some time, though it was understood to be a product of photosynthesis. wikipedia.org Research using cell-free extracts from avocado leaves has shed light on its formation, pointing to intermediates of the Calvin cycle as the foundational building blocks. avocadosource.com
The proposed pathway begins with the condensation of a three-carbon metabolite, dihydroxyacetone phosphate (B84403) (DHAP), and a four-carbon metabolite, erythrose-4-phosphate (E4P). avocadosource.com This reaction forms the seven-carbon intermediate, sedoheptulose-1,7-bisphosphate. avocadosource.com
The formation of sedoheptulose-1,7-bisphosphate is a critical step. avocadosource.com This intermediate is then believed to be isomerized to a phosphorylated form of D-mannoheptulose. avocadosource.com Subsequent enzymatic reactions would then dephosphorylate this precursor to yield free D-mannoheptulose. This route suggests a strong connection to the primary carbon fixation pathway in plants. avocadosource.com
Studies have shown that sedoheptulose-1,7-bisphosphate is a viable precursor for the production of a D-mannoheptulose phosphate derivative in avocado leaf extracts, whereas another potential C7 intermediate, sedoheptulose-7-phosphate, is not further metabolized to mannoheptulose. avocadosource.com This evidence strongly supports the sedoheptulose-1,7-bisphosphate pathway as the predominant route for D-mannoheptulose biosynthesis in avocado leaves. avocadosource.comresearchgate.net
D-Mannoheptulose's Interplay with Primary Carbohydrate Metabolism
D-Mannoheptulose is not just a product of primary metabolism; it also actively influences it. Its primary mode of action is the inhibition of hexokinase, the enzyme that catalyzes the first step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate. wikipedia.orgcaymanchem.com By competitively and non-competitively inhibiting this enzyme, D-mannoheptulose can effectively block glucose metabolism. wikipedia.orgnih.gov This inhibitory effect has been observed across various organisms and cell types, including in plants, where overexpression of hexokinase can lead to stunted growth and reduced photosynthesis. wikipedia.org
The pentose (B10789219) phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, generating NADPH (for reductive biosynthesis and antioxidant defense) and precursors for nucleotide synthesis. wikipedia.orgfrontiersin.org The biosynthesis of D-mannoheptulose is directly linked to the PPP through shared intermediates. avocadosource.com
Specifically, the precursors for D-mannoheptulose synthesis, erythrose-4-phosphate and potentially sedoheptulose-7-phosphate, are key intermediates in the non-oxidative branch of the PPP. avocadosource.comnih.gov Research in avocado leaves suggests that the C7 backbone of D-mannoheptulose arises from Calvin cycle reactions rather than the oxidative PPP. avocadosource.com This is based on the finding that sedoheptulose-1,7-bisphosphate, formed from the condensation of DHAP and erythrose-4-phosphate, serves as the precursor, rather than sedoheptulose-7-phosphate formed by transketolase activity typical of the PPP's forward operation. avocadosource.com
The synthesis of D-mannoheptulose is intimately connected with photosynthetic carbon metabolism, particularly the Calvin cycle. avocadosource.com The Calvin cycle is responsible for the fixation of CO2 and the production of the building blocks for carbohydrates. The precursors for D-mannoheptulose, DHAP and erythrose-4-phosphate, are both intermediates of this cycle. avocadosource.com
The enzyme sedoheptulose-1,7-bisphosphatase (SBPase), which is involved in the regeneration phase of the Calvin cycle, catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate. wikipedia.org The pathway for D-mannoheptulose biosynthesis diverges here, utilizing sedoheptulose-1,7-bisphosphate for isomerization to a mannoheptulose derivative instead. avocadosource.com This indicates that the synthesis of this unique C7 sugar is a direct branch from the central carbon fixation pathway, representing a significant allocation of photosynthetically fixed carbon in plants like the avocado. avocadosource.com
Mechanistic Research on D Mannoheptulose S Biochemical Interactions
Enzyme Inhibition Properties and Kinetics
D-Mannoheptulose demonstrates specific inhibitory activity against various hexokinase isoenzymes, including glucokinase (also known as hexokinase IV). wikipedia.orgdiabetesjournals.org Glucokinase, primarily expressed in the liver and pancreatic β-cells, plays a critical role in glucose homeostasis. diabetesjournals.org D-Mannoheptulose's inhibition of these enzymes prevents the phosphorylation of glucose, thereby hindering its entry into the glycolytic pathway. wikipedia.org
Research has shown that D-Mannoheptulose inhibits D-glucose phosphorylation by these isoenzymes in various tissues, including pancreatic islets. nih.govresearchgate.netspandidos-publications.com Studies have also highlighted an interesting stereospecificity in this inhibition. The inhibitory effect of D-Mannoheptulose is more pronounced on the phosphorylation of β-D-glucose compared to α-D-glucose by both hexokinase and glucokinase. nih.govspandidos-publications.com
The inhibitory action of D-Mannoheptulose on hexokinase and glucokinase involves both competitive and non-competitive mechanisms. wikipedia.org As a competitive inhibitor, D-Mannoheptulose vies with glucose for binding to the active site of the enzyme. This competition is possible due to the structural similarity between D-Mannoheptulose and glucose.
In addition to competitive inhibition, non-competitive inhibition has also been observed. wikipedia.org In this mode, the inhibitor is thought to bind to an allosteric site on the enzyme, distinct from the active site, which leads to a conformational change that reduces the enzyme's catalytic efficiency. The dual nature of this inhibition makes D-Mannoheptulose a potent regulator of glucose phosphorylation. One study characterized the inhibitory action of D-Mannoheptulose on D-glucose phosphorylation as a mixed type, being predominantly non-competitive in the liver and competitive in parotid gland homogenates. researchgate.net
The inhibition of glucose phosphorylation is a key factor in how D-Mannoheptulose modulates insulin (B600854) secretion from pancreatic β-cells. wikipedia.org In these cells, the rate of glucose metabolism is tightly coupled to insulin release. By limiting the initial step of glycolysis, D-Mannoheptulose reduces the generation of ATP, which is a critical signal for insulin secretion. wikipedia.org
Modulation of Central Glucose Metabolic Pathways
The inhibition of glucose phosphorylation by D-Mannoheptulose initiates a cascade of effects on central glucose metabolic pathways, primarily by altering glycolytic flux and glucose oxidation rates.
The reduction in glycolytic flux can lead to a cellular state that mimics caloric restriction, a topic of interest in metabolic research. mdpi.com By modulating the central pathway of glucose metabolism, D-Mannoheptulose can influence cellular energy status and related signaling pathways.
In addition to reducing glycolytic flux, D-Mannoheptulose also affects the complete oxidation of glucose. Studies in human pancreatic islets have shown that D-Mannoheptulose inhibits the oxidation of D-[U-14C]glucose. nih.gov This indicates that the impact of this heptose extends beyond glycolysis to subsequent oxidative processes, such as the Krebs cycle and oxidative phosphorylation.
Interestingly, the effects of D-Mannoheptulose on glucose oxidation can vary depending on the physiological state. For instance, one study in Labrador Retrievers found that dietary D-Mannoheptulose increased fasting glucose oxidation but tended to decrease post-prandial glucose oxidation. tandfonline.com This suggests a complex interplay between D-Mannoheptulose, nutritional status, and whole-body glucose metabolism. In rat pancreatic islets, the oxidation of D-[U-14C]glucose was inhibited by D-Mannoheptulose at high glucose concentrations. nih.govresearchgate.net
Interactive Data Tables
Data derived from a study on the anti-proliferative activity of D-Mannoheptulose against breast cancer cell lines. qu.edu.iq
General summary based on multiple sources. wikipedia.orgdiabetesjournals.org
Influence on Intracellular ATP Concentration and Cellular Energy Status
D-Mannoheptulose is a known inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. By competitively and non-competitively inhibiting this crucial enzymatic step, D-Mannoheptulose effectively curtails the glycolytic flux, leading to a subsequent reduction in the cellular production of adenosine triphosphate (ATP), the primary energy currency of the cell.
The impact of D-Mannoheptulose on cellular energy status is particularly evident in cells with a high glycolytic rate, such as cancer cells. Research on breast cancer cell lines has demonstrated that treatment with D-Mannoheptulose leads to a decrease in ATP levels. nih.gov This depletion of ATP is a direct consequence of glycolysis inhibition. When glycolysis is inhibited, the production of lactate ceases, and there is an abrupt decrease in intracellular ATP concentration. nih.gov This energy-deprived state can be insufficient to support the high energy demands of processes like mitosis, proliferation, and invasion in cancer cells.
In a study investigating the anti-proliferative activity of D-Mannoheptulose against breast cancer cell lines, it was observed that the compound induced a significant decrease in ATP concentration in the cancer cells compared to the control group. This effect was accompanied by a reduction in hexokinase activity and pyruvate (B1213749) concentration, further confirming the inhibition of the glycolytic pathway.
| Parameter | Effect of D-Mannoheptulose | Underlying Mechanism | Cellular Consequence |
|---|---|---|---|
| Hexokinase Activity | Inhibited | Competitive and non-competitive inhibition of the enzyme. | Reduced phosphorylation of glucose. |
| Glycolytic Flux | Decreased | Blockade of the initial step of glycolysis. | Reduced production of pyruvate. |
| Intracellular ATP Concentration | Decreased | Impaired ATP synthesis through glycolysis. | Depletion of cellular energy reserves. |
Application of D Mannoheptulose 13c7 in Metabolic Tracing and Flux Analysis
Principles of Stable Isotope Labeling for Advanced Metabolic Studies
Isotope labeling is a powerful technique used to trace the path of molecules within biological systems. creative-proteomics.com It involves replacing one or more atoms in a compound with their isotopes, which serve as unique markers. creative-proteomics.com The isotopes can be either radioactive or stable (non-radioactive). metwarebio.com
Stable isotope labeling is particularly advantageous for metabolic studies due to the non-radioactive nature of the isotopes, making them safe for long-term tracing investigations. creative-proteomics.commetsol.com Commonly used stable isotopes in metabolic research include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). creative-proteomics.com These isotopes are chemically identical to their more common counterparts but have a different mass due to an extra neutron, which allows them to be distinguished analytically, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. metwarebio.comnih.gov
The fundamental principle of this technique is to introduce a substrate labeled with a stable isotope into a biological system, such as a cell culture or a whole organism. creative-proteomics.comcreative-proteomics.com The cells take up and metabolize this labeled substrate. creative-proteomics.com As the labeled atoms are incorporated into various downstream metabolites, researchers can track their journey through different biochemical pathways. creative-proteomics.com This allows for the qualitative and quantitative analysis of metabolic fluxes, providing deep insights into the activity and regulation of metabolic networks. creative-proteomics.comcreative-proteomics.com The differential incorporation of labeled and unlabeled molecules, a concept known as isotopic dilution, allows for the quantification of metabolite pool sizes and turnover rates. metwarebio.comcreative-proteomics.com
Table 1: Common Stable Isotopes in Metabolic Research
| Isotope | Natural Abundance (%) | Application Area |
|---|---|---|
| Carbon-13 (¹³C) | ~1.1% | Tracing carbon backbones in central carbon metabolism, glycolysis, TCA cycle. |
| Nitrogen-15 (¹⁵N) | ~0.37% | Studying amino acid and nucleotide metabolism. |
| Deuterium (²H) | ~0.015% | Investigating fatty acid and steroid synthesis, and redox metabolism. |
| Oxygen-18 (¹⁸O) | ~0.2% | Probing reactions involving water or molecular oxygen, such as respiration. |
13C Metabolic Flux Analysis (13C-MFA) Methodologies
¹³C Metabolic Flux Analysis (¹³C-MFA) is a sophisticated and powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. cortecnet.comethz.ch It is considered the gold standard for determining in vivo metabolic pathway activity. creative-proteomics.comnih.gov The methodology involves feeding cells a substrate labeled with ¹³C, such as [U-¹³C]-glucose, where all carbon atoms are ¹³C. cortecnet.com After the cells reach a metabolic and isotopic steady state, the distribution of the ¹³C label across various intracellular metabolites is measured. researchgate.net
This labeling pattern is highly sensitive to the relative fluxes through different metabolic pathways. creative-proteomics.com Different routes will result in distinct patterns of ¹³C incorporation into downstream products. creative-proteomics.com By analyzing these patterns with computational models of cellular metabolism, researchers can deduce the rates of individual reactions throughout the metabolic network. nih.gov
Table 2: Key Steps in a 13C-MFA Experiment
| Step | Description |
|---|---|
| 1. Experimental Design | Selection of an appropriate ¹³C-labeled tracer (e.g., [1,2-¹³C₂]-glucose, [U-¹³C]-glutamine) based on the metabolic pathways of interest. creative-proteomics.comcortecnet.com |
| 2. Tracer Experiment | Culturing cells with the ¹³C-labeled substrate until an isotopic steady state is achieved. creative-proteomics.com |
| 3. Isotopic Labeling Measurement | Harvesting metabolites and measuring the mass isotopomer distributions (MIDs) using techniques like GC-MS or LC-MS/MS. creative-proteomics.comethz.ch |
| 4. Flux Estimation | Using computational software to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns and extracellular rates. nih.gov |
| 5. Statistical Analysis | Performing goodness-of-fit tests and calculating confidence intervals for the estimated fluxes to ensure statistical robustness. creative-proteomics.com |
A primary application of ¹³C-MFA is the detailed mapping of carbon flow through the complex, interconnected network of metabolic pathways inside a cell. creative-proteomics.com By tracing the journey of ¹³C atoms from a starting substrate, the technique can identify which pathways are active and how they are utilized under specific conditions. For example, ¹³C-MFA can distinguish between the glycolytic pathway and the pentose (B10789219) phosphate (B84403) pathway (PPP), two parallel routes for glucose breakdown, by analyzing the unique labeling patterns they produce in downstream metabolites. cortecnet.com This provides a functional map of the metabolic phenotype, revealing how cells rewire their metabolism in response to genetic or environmental changes. nih.gov13cflux.net
Beyond simply identifying active pathways, ¹³C-MFA provides quantitative measurements of the rate at which carbon flows through them. creative-proteomics.com The labeling data, combined with measurements of substrate uptake and product secretion rates, are used to constrain a mathematical model of the cell's metabolic network. nih.gov This model is then solved to estimate the flux, or rate, of each individual reaction in the network. nih.gov This quantitative information is crucial for understanding the capacity of different pathways and identifying potential bottlenecks in metabolic processes, which is particularly valuable in fields like metabolic engineering and biotechnology. nih.gov The redundancy in labeling measurements, where many data points are used to estimate fewer flux parameters, greatly enhances the accuracy and confidence of these quantifications. creative-proteomics.com
Cellular metabolism is a balance between catabolism (the breakdown of molecules to generate energy) and anabolism (the synthesis of complex molecules like amino acids, lipids, and nucleotides for biomass). ¹³C-MFA is uniquely capable of dissecting and quantifying the fluxes directed towards both processes. nih.gov For instance, by tracking ¹³C from glucose, one can measure not only the rate of its catabolism through glycolysis and the TCA cycle for energy production but also the rate at which its carbon backbone is diverted into anabolic pathways to build new cellular components. This provides a comprehensive understanding of how cells allocate resources between energy generation and growth.
Tracer Applications in Specific Metabolic Pathways Research
The choice of the ¹³C-labeled tracer is critical and depends on the specific metabolic pathways under investigation. cortecnet.com While tracers like ¹³C-glucose and ¹³C-glutamine are commonly used to probe central carbon metabolism, specialized tracers are required for more targeted studies. cortecnet.comnih.gov D-Mannoheptulose-13C7 represents such a specialized tracer, designed to investigate the specific effects of the seven-carbon sugar mannoheptulose on carbohydrate metabolism.
D-Mannoheptulose is a naturally occurring seven-carbon sugar known to be an inhibitor of hexokinase, the first enzyme in the glycolytic pathway. medchemexpress.comcaymanchem.com By competing with glucose for this enzyme, it can block glucose phosphorylation and subsequently inhibit glucose metabolism. caymanchem.comnih.gov
Using the isotopically labeled form, this compound, as a tracer allows researchers to simultaneously track the metabolic fate of mannoheptulose itself while observing its impact on the metabolism of other carbohydrates like glucose. When cells are cultured with a mixture of unlabeled glucose and this compound, mass spectrometry can distinguish between metabolites derived from glucose and those derived from the labeled mannoheptulose.
This approach can answer several key research questions:
Metabolic Fate of Mannoheptulose: By tracing the seven ¹³C atoms, researchers can determine if D-mannoheptulose is metabolized through alternative pathways, stored within the cell, or simply excreted.
Quantifying Glycolytic Inhibition: The technique can precisely quantify the reduction in glycolytic flux from glucose in the presence of mannoheptulose.
Impact on Interconnected Pathways: Researchers can investigate how the inhibition of glycolysis affects fluxes into connected pathways, such as the pentose phosphate pathway, the TCA cycle, and anabolic pathways for synthesizing amino acids and lipids. nih.gov
A study on adult Labrador Retrievers utilized stable isotope tracers like U-¹³C-glucose to measure glucose turnover and oxidation, demonstrating how such tracers are applied to study the effects of dietary mannoheptulose on glucose kinetics. nih.govovid.com While this study did not use labeled mannoheptulose, it exemplifies the experimental framework where this compound would provide even deeper mechanistic insights by directly tracing the inhibitor's path and influence.
Tracing of Substrate Utilization and Product Formation in Research Systems
This compound is a powerful tracer for elucidating the metabolic pathways involved in the utilization of this heptose. When introduced into a research system, such as cell cultures or perfused organs, the heavy carbon isotopes act as a label that can be tracked as the molecule is metabolized. This allows researchers to map the flow of carbon from D-mannoheptulose into various downstream metabolites.
One of the primary metabolic entry points for D-mannoheptulose is its phosphorylation by hexokinase, an enzyme that typically phosphorylates glucose. nih.gov Although D-mannoheptulose is a known inhibitor of hexokinase, it can also serve as a substrate, albeit at a much lower rate than glucose. nih.gov The use of this compound allows for the direct tracking of this phosphorylation event and the subsequent entry of the carbon skeleton into cellular metabolism.
Research using radio-labeled D-mannoheptulose has shown that it can be taken up by cells, including human pancreatic islets. nih.govnih.gov Once inside the cell and phosphorylated, the 13C-labeled carbon backbone of D-mannoheptulose-7-phosphate can potentially enter various pathways. For instance, it could be metabolized through the pentose phosphate pathway, which is a key route for the metabolism of other seven-carbon sugars like sedoheptulose. The labeled carbon atoms can then be traced into intermediates of glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthetic precursors for amino acids, nucleotides, and lipids.
Illustrative Research Findings:
While direct studies utilizing this compound for comprehensive metabolic flux analysis are not extensively documented in publicly available literature, the following table illustrates the potential data that could be generated from such an experiment in a hypothetical cancer cell line known to metabolize alternative sugars.
| Metabolite | Isotopic Enrichment from this compound (%) | Implied Pathway Activity |
| Sedoheptulose-7-phosphate | 85% | Active heptose metabolism, likely via the pentose phosphate pathway. |
| Ribose-5-phosphate | 30% | Carbon shuffling from the heptose into nucleotide precursors. |
| Lactate | 15% | Contribution of mannoheptulose carbons to glycolytic end products. |
| Citrate | 5% | Entry of labeled carbons into the TCA cycle. |
This table is a hypothetical representation of potential experimental outcomes and is intended for illustrative purposes.
Isotopic Enrichment Measurement Techniques
The analysis of 13C-labeled metabolites is crucial for metabolic tracing studies. The two primary analytical techniques used to measure isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. youtube.com
Mass Spectrometry (MS) Applications in 13C-MFA
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. In the context of 13C-Metabolic Flux Analysis (13C-MFA), MS is used to determine the mass isotopomer distribution of metabolites. youtube.comvanderbilt.edu When a cell metabolizes this compound, the resulting downstream metabolites will incorporate one or more 13C atoms, leading to an increase in their mass.
For example, if this compound is converted to a three-carbon molecule like pyruvate (B1213749), the pyruvate will have a mass that is three atomic mass units higher than unlabeled pyruvate. By quantifying the relative abundance of these different mass isotopologues (e.g., M+0 for unlabeled, M+1 for one 13C, M+2 for two 13C, etc.), researchers can deduce the pathways through which the labeled substrate was metabolized. vanderbilt.edu
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common platforms for these analyses. acs.org They allow for the separation of complex mixtures of metabolites followed by their ionization and mass analysis. The resulting data on mass isotopomer distributions are then used in computational models to calculate metabolic fluxes.
Illustrative Mass Isotopomer Distribution Data:
The following interactive table shows a hypothetical mass isotopomer distribution for key metabolites after administration of this compound to a cellular system.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 |
| Sedoheptulose-7-phosphate | 15% | 5% | 10% | 15% | 20% | 25% | 5% | 5% |
| Ribose-5-phosphate | 70% | 10% | 8% | 6% | 4% | 2% | 0% | 0% |
| Pyruvate | 85% | 5% | 5% | 5% | 0% | 0% | 0% | 0% |
This table is a hypothetical representation of potential experimental outcomes and is intended for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis
For example, if this compound is metabolized to glucose, 13C-NMR can determine which specific carbon atoms in the glucose molecule are labeled. This level of detail is extremely valuable for resolving fluxes through pathways that have complex carbon rearrangements, such as the pentose phosphate pathway and the TCA cycle.
While 1H-NMR can also be used to infer 13C labeling indirectly through the detection of protons attached to 13C nuclei, direct 13C-NMR provides a more direct and unambiguous measurement of the isotopic enrichment at each carbon position. The chemical shift of each carbon atom in a metabolite's NMR spectrum provides a unique signature, and the intensity of the signal is proportional to the abundance of 13C at that position.
Illustrative 13C-NMR Data Table:
The following table provides a hypothetical example of 13C enrichment at specific carbon positions of glutamate, a key metabolite linked to the TCA cycle, following the metabolism of this compound.
| Glutamate Carbon Position | 13C Enrichment (%) | Metabolic Implication |
| C1 | 2% | Minimal labeling, suggesting limited entry through pathways leading to this carbon. |
| C2 | 8% | Moderate labeling, indicating carbon flow from the anaplerotic pathways. |
| C3 | 7% | Similar to C2, reflecting the scrambling of carbons in the TCA cycle. |
| C4 | 15% | Higher enrichment, suggesting a primary entry point of labeled carbons into the TCA cycle. |
| C5 | 3% | Low labeling, consistent with known TCA cycle dynamics. |
This table is a hypothetical representation of potential experimental outcomes and is intended for illustrative purposes.
Experimental Models and Biological Systems for D Mannoheptulose Research
In Vitro Cellular Models for Mechanistic Research
In vitro models are fundamental for dissecting the molecular mechanisms of D-Mannoheptulose action at the cellular level. These systems offer controlled environments to study specific cellular processes without the complexities of a whole organism.
Isolated pancreatic islets are a critical tool for investigating the direct effects of D-Mannoheptulose on insulin (B600854) secretion and glucose metabolism. Research has shown that the uptake of D-[3H]mannoheptulose by rat pancreatic islets is a time-dependent and temperature-sensitive process that can be inhibited by cytochalasin B, indicating a carrier-mediated transport mechanism, potentially involving the GLUT2 transporter. nih.gov In these cells, D-Mannoheptulose has been demonstrated to inhibit glucose-stimulated insulin release. nih.gov
Studies on human pancreatic islets have further substantiated these findings. In human islets, D-Mannoheptulose inhibits both the utilization of D-[5-3H]glucose and the oxidation of D-[U-14C]glucose. nih.gov This inhibition of glucose metabolism directly correlates with a decrease in glucose-stimulated insulin secretion. nih.gov The data suggests that D-Mannoheptulose acts as a competitive inhibitor of glucokinase, the primary glucose sensor in pancreatic beta-cells, thereby impeding the initial step of glycolysis and the subsequent signaling cascade that leads to insulin exocytosis.
| Organism | Cell Type | Key Findings | Reference |
|---|---|---|---|
| Rat | Isolated Pancreatic Islets | Carrier-mediated uptake (possibly GLUT2); Inhibition of glucose-stimulated insulin release. | nih.gov |
| Human | Isolated Pancreatic Islets | Inhibition of glucose utilization and oxidation; Decreased glucose-stimulated insulin release. | nih.gov |
The metabolic reprogramming of cancer cells, often characterized by an increased reliance on glycolysis (the Warburg effect), presents a therapeutic target for metabolic inhibitors like D-Mannoheptulose. As a hexokinase inhibitor, D-Mannoheptulose disrupts the first committed step of glycolysis. nih.govnih.gov
In vitro studies using human breast cancer cell lines, such as AMJ13 and MCF7, have demonstrated the anti-proliferative effects of D-Mannoheptulose. nih.gov Treatment with D-Mannoheptulose led to a significant reduction in hexokinase activity, pyruvate (B1213749) levels, and ATP concentration. nih.gov This disruption of glycolysis resulted in increased cytotoxicity and apoptosis in the cancer cells, while showing lower toxicity to normal cell lines. nih.gov Furthermore, research has explored the synergistic effect of D-Mannoheptulose with oncolytic viruses. The combination of D-Mannoheptulose and Newcastle disease virus (NDV) showed enhanced, synergistic cytotoxic effects against breast cancer cells. nih.govnih.gov
| Cell Line | Observed Effects of D-Mannoheptulose | Reference |
|---|---|---|
| AMJ13 | Inhibited proliferation, decreased hexokinase activity, pyruvate, and ATP levels. Increased cytotoxicity and apoptosis. | nih.gov |
| MCF7 | Inhibited proliferation, decreased hexokinase activity, pyruvate, and ATP levels. Increased cytotoxicity and apoptosis. | nih.gov |
| Human Breast Cancer Cells | Synergistic cytotoxicity with Newcastle disease virus (NDV), downregulation of hexokinase, and inhibition of glycolysis products. | nih.govnih.gov |
The investigation of D-Mannoheptulose has extended to other mammalian cell types to understand its transport and metabolic effects in various tissues. Studies in rat hepatocytes have shown that the uptake of D-Mannoheptulose is significant, which is consistent with the high expression of GLUT2 in these cells. In contrast, the uptake is considerably lower in rat erythrocytes and parotid cells, which lack significant GLUT2 expression. This supports the hypothesis that GLUT2 is the primary transporter for D-mannoheptulose.
The metabolic impact of D-mannoheptulose also varies between cell types. In rat hepatocytes, similar to pancreatic islets, D-mannoheptulose modestly decreases glucose metabolism, particularly at low glucose concentrations, suggesting insufficient uptake under these conditions. However, its esterified form, D-mannoheptulose hexaacetate, which can more readily cross cell membranes, effectively inhibits glucose metabolism in hepatocytes. In rat erythrocytes, unesterified D-mannoheptulose has a negligible effect on glucose metabolism, whereas D-mannoheptulose hexaacetate demonstrates inhibitory action.
Non-Human Animal Models for Metabolic Investigation
Non-human animal models are indispensable for studying the systemic effects of D-Mannoheptulose on metabolism, energy homeostasis, and glycemic control in a complex physiological context.
Rodent models, particularly rats, have been instrumental in characterizing the in vivo effects of D-Mannoheptulose. Subcutaneous administration of D-Mannoheptulose in fasting rats leads to an increase in blood glucose and ketone bodies. nih.gov This hyperglycemic effect is thought to be mediated by the suppression of insulin release from the pancreas. nih.govmdpi.com This hypothesis is supported by the observation that D-Mannoheptulose has no effect on blood glucose levels in pancreatectomized rats, indicating its action is dependent on the pancreas. nih.govyoutube.com
| Rodent Model | Key Findings | Reference |
|---|---|---|
| Fasting Rats | Increased blood glucose and ketone bodies; Suggests suppression of insulin release. | nih.gov |
| Pancreatectomized Rats | No effect on blood glucose, indicating a pancreas-dependent mechanism. | nih.govyoutube.com |
Canine models have been utilized to investigate the effects of D-Mannoheptulose on energy balance and glycemic control, particularly in the context of its potential as a nutraceutical. As a known glycolytic inhibitor, high doses of D-Mannoheptulose administered intravenously or intra-arterially to dogs can induce a transient diabetic-like state, characterized by hyperglycemia and a decreased insulin-to-glucagon ratio. medchemexpress.com
Studies investigating dietary supplementation with D-Mannoheptulose in dogs have yielded more nuanced results. In Labrador Retrievers, dietary mannoheptulose was found to have differential effects on fasting and post-prandial whole-body glucose and fat oxidation. medchemexpress.com Research in Beagle dogs has explored its impact on energy expenditure and satiety hormones. Some studies suggest that dietary D-Mannoheptulose can influence post-prandial energy expenditure and may alter the concentrations of satiety-related hormones such as ghrelin and glucagon-like peptide-1 (GLP-1). researchgate.net These findings suggest that D-Mannoheptulose has the potential to modulate energy metabolism in canines, though the effects can be dependent on the dose and the macronutrient composition of the diet. fmsbi.com
Plant Biological Systems Research
Research into D-Mannoheptulose, a seven-carbon (C7) sugar, frequently utilizes plant-based systems to understand its unique metabolic roles and physiological functions. The study of its isotopically labeled form, D-Mannoheptulose-13C7, is particularly valuable for tracing its metabolic fate and understanding carbon allocation within these biological systems.
General Plant Physiology and Stress Response Studies
Beyond the avocado model, the roles of C7 sugars like D-mannoheptulose are being explored in the broader context of plant physiology, particularly in response to environmental stress. Sugars in plants are not only energy sources but also act as signaling molecules that regulate growth, development, and acclimation to stress. mdpi.com
The accumulation of certain sugars and sugar alcohols (polyols) is a well-documented plant response to abiotic stresses like drought and salinity. researchgate.netnih.gov While much of this research has focused on C6-derived polyols like mannitol and sorbitol, the functions of C7 sugars are an emerging area of interest. Proposed roles for D-mannoheptulose in stress response include:
Osmoprotection: Like other soluble sugars, D-mannoheptulose may function as a compatible solute, helping to maintain cellular turgor and protect cellular structures under osmotic stress caused by drought or high salinity. avocadosource.com
Antioxidant Capacity: Polyols are known to have significant antioxidant properties, scavenging reactive oxygen species (ROS) that are produced under stress conditions and can damage cells. researchgate.net The presence of D-mannoheptulose and its polyol form, perseitol, in high concentrations suggests they may contribute to the plant's antioxidant defense system. avocadosource.com
Studies inducing drought stress with D-mannitol (a C6 sugar alcohol) have shown that plants adjust their physiological and biochemical parameters, including the production of antioxidants, to cope with the stress. frontiersin.orgresearchgate.netnih.gov While D-mannitol is a different compound, this research highlights the general strategy of using sugar alcohols to mitigate stress, a role that D-mannoheptulose and perseitol are postulated to fulfill in plants that produce them. avocadosource.comresearchgate.net
Microbial Systems for Metabolic Engineering and Pathway Elucidation
Microbial systems, particularly bacteria like Escherichia coli and yeast like Saccharomyces cerevisiae, are powerful platforms for metabolic engineering and for elucidating complex biochemical pathways. wustl.edulbl.gov While the production of D-mannoheptulose is primarily associated with plants like the avocado, microbial systems offer a means to study its synthesis and to potentially produce it for various applications.
Metabolic engineering allows for the targeted modification of an organism's metabolism to overproduce specific native or non-native compounds. cabidigitallibrary.org This approach is used to produce biofuels, pharmaceuticals, and other valuable chemicals from simple sugars. wustl.eduscienceopen.com
Pathway Elucidation: By introducing genes from plants that synthesize D-mannoheptulose into a well-characterized microbe like E. coli, researchers can study the function of individual enzymes in a controlled environment. Using this compound or 13C-labeled precursors would allow for precise tracking of carbon flow through the engineered pathway, confirming enzyme function and identifying metabolic bottlenecks.
Engineered Production: There is growing interest in the microbial production of rare sugars for food and pharmaceutical applications. nih.gov Recently, researchers successfully engineered E. coli to produce other rare sugars, D-mannose and D-sedoheptulose, from glucose. nih.gov This was achieved by overexpressing key biosynthetic genes and deleting competing metabolic pathways. nih.gov A similar strategy could be envisioned for D-mannoheptulose production. This would involve:
Identifying the complete set of genes responsible for D-mannoheptulose synthesis in a source organism like the avocado.
Introducing these genes into a microbial host.
Optimizing the expression of these genes and modifying the host's native metabolism to direct carbon flux towards the desired C7 sugar.
The promiscuous activity of certain enzymes, as seen in the co-production of D-sedoheptulose in D-mannose-engineered strains, highlights the complexities and opportunities in engineering microbial sugar metabolism. nih.gov
Advanced Methodological Considerations in D Mannoheptulose 13c7 Studies
Experimental Design Principles for Isotopic Tracer Studies
The foundation of a successful ¹³C-Metabolic Flux Analysis (¹³C-MFA) study lies in a robust experimental design. This involves the careful selection of isotopic tracers and the optimization of sample handling to ensure high-quality data for flux estimation.
Strategic Selection of Labeled Substrates and Specific Labeling Patterns
The choice of an isotopic tracer is paramount as it dictates the precision with which metabolic fluxes can be determined. nih.gov While commonly used tracers like [1,2-¹³C₂]glucose are effective for probing the PPP, D-Mannoheptulose-¹³C7 offers a unique tool for investigating the metabolism of seven-carbon sugars and their entry into central carbon metabolism. nih.govcreative-proteomics.com
The rationale for selecting D-Mannoheptulose-¹³C7 stems from its metabolic fate. D-Mannoheptulose can be phosphorylated to mannoheptulose-7-phosphate, which can then be isomerized to sedoheptulose-7-phosphate (S7P), a key intermediate in the non-oxidative branch of the PPP. nih.govresearchgate.net By introducing a fully labeled seven-carbon substrate, researchers can trace the distribution of these seven carbons through the intricate network of reactions involving S7P, providing a detailed view of transketolase and transaldolase activities.
The specific labeling pattern, in this case, uniform labeling (¹³C₇), is crucial. It ensures that all carbon atoms in the resulting metabolic intermediates originating from the tracer are labeled, maximizing the information content for distinguishing between different pathway activities. For instance, the cleavage of ¹³C₇-S7P by transketolase and its subsequent reactions will produce distinct mass isotopologues of glycolytic and PPP intermediates, the patterns of which are highly sensitive to the underlying metabolic fluxes.
| Tracer Compound | Labeling Pattern | Target Pathway(s) | Rationale |
| D-Mannoheptulose-¹³C₇ | Uniformly labeled (all 7 carbons) | Pentose (B10789219) Phosphate (B84403) Pathway (non-oxidative branch), Heptose metabolism | Directly introduces a 7-carbon backbone into the PPP at the level of sedoheptulose-7-phosphate, allowing for detailed tracking of its subsequent transformations. |
| [1,2-¹³C₂]glucose | Specifically labeled | Pentose Phosphate Pathway (oxidative branch), Glycolysis | Classic tracer for distinguishing between glycolysis and the oxidative PPP based on the loss of the C1 carbon as ¹³CO₂ in the PPP. |
| [U-¹³C₆]glucose | Uniformly labeled | Central Carbon Metabolism | Provides a general overview of carbon flow from glucose into various biosynthetic pathways. |
This table presents a selection of isotopic tracers and their primary applications in metabolic flux analysis, highlighting the specialized role of D-Mannoheptulose-¹³C₇.
Optimized Sample Preparation and Processing for Isotopic Analysis
The analysis of isotopic enrichment in sugar phosphates, the key metabolites in a D-Mannoheptulose-¹³C₇ tracing experiment, presents significant analytical challenges due to their low intracellular concentrations and inherent instability. mdpi.com Therefore, optimized sample preparation is critical.
The process begins with rapid metabolic quenching to halt enzymatic activity and preserve the in vivo metabolic state. This is typically achieved by exposing cells to a cold solvent, such as methanol (B129727) or acetonitrile. nih.gov Following quenching, metabolites are extracted from the cellular matrix.
A significant challenge in the analysis of sugar phosphates is their poor volatility and thermal instability, which makes them unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). To overcome this, a two-step derivatization process is often employed, which involves ethoximation followed by trimethylsilylation. nih.gov This chemical modification increases the volatility and stability of the sugar phosphates, allowing for their separation and detection by GC-MS.
Alternatively, hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (HILIC-MS) has emerged as a powerful technique for the analysis of polar metabolites like phosphorylated sugars. mdpi.comchromatographyonline.com HILIC allows for the separation of these compounds in their native form, avoiding the need for derivatization.
| Step | Procedure | Purpose | Key Considerations |
| Metabolic Quenching | Rapid immersion of cells in a cold solvent (e.g., -20°C 60% methanol). | To instantly stop all enzymatic reactions and preserve the metabolic snapshot. | The quenching solution should not cause cell lysis, which would lead to the loss of intracellular metabolites. |
| Metabolite Extraction | Extraction with a suitable solvent system (e.g., acetonitrile/methanol/water). | To efficiently extract a broad range of metabolites from the cellular biomass. | The choice of solvent should be optimized for the recovery of phosphorylated sugars. |
| Derivatization (for GC-MS) | Two-step process of ethoximation and trimethylsilylation. | To increase the volatility and thermal stability of sugar phosphates for GC-MS analysis. nih.gov | Complete derivatization is crucial for accurate quantification. |
| LC-MS Analysis (HILIC) | Separation using a HILIC column with a suitable mobile phase. | To separate polar phosphorylated sugars without the need for derivatization. chromatographyonline.com | Optimization of the mobile phase and gradient is necessary for good peak separation. |
This interactive table outlines the key steps in sample preparation for the isotopic analysis of phosphorylated metabolites in a D-Mannoheptulose-¹³C₇ tracing study.
Computational Modeling and Data Analysis in ¹³C-MFA
The experimental data obtained from isotopic tracer studies are interpreted using computational models to estimate intracellular fluxes. This process involves reconstructing the metabolic network, simulating the isotopic labeling patterns, and statistically validating the results.
Metabolic Network Reconstruction and Stoichiometric Modeling
The first step in the computational analysis is the construction of a metabolic network model that represents the biochemical reactions relevant to the metabolism of the isotopic tracer. researchgate.net For a study using D-Mannoheptulose-¹³C₇, this model must include glycolysis, the pentose phosphate pathway, the tricarboxylic acid (TCA) cycle, and specific pathways for heptose metabolism. researchgate.netbiorxiv.org
The model is mathematically represented by a stoichiometric matrix, which describes the quantitative relationships between metabolites and reactions. nih.govresearchgate.net This matrix forms the basis for mass balance equations, which constrain the possible flux distributions at a metabolic steady state.
Isotopic Derivations and Flux Estimation Algorithms
With the metabolic network defined, the next step is to estimate the unknown metabolic fluxes by fitting the model's predicted isotopic labeling patterns to the experimentally measured data. This is a computationally intensive optimization problem. creative-proteomics.com
Algorithms based on the Elementary Metabolite Units (EMU) framework are commonly used to simplify the complexity of isotopomer modeling. nih.gov These algorithms break down the large and complex isotopomer networks into smaller, more manageable units, which significantly reduces the computational cost of simulating the mass isotopomer distributions for a given set of fluxes. creative-proteomics.com The objective of the flux estimation is to find the set of flux values that minimizes the difference between the measured and simulated labeling data. nih.gov
Statistical Validation and Uncertainty Analysis of Flux Estimates
Once a best-fit flux map is obtained, it is crucial to assess its statistical validity and determine the confidence with which each flux is estimated. plos.org The goodness-of-fit is typically evaluated using a chi-squared statistical test, which compares the weighted sum of squared residuals to a chi-squared distribution. researchgate.net A statistically acceptable fit indicates that the proposed metabolic model is consistent with the experimental data.
Furthermore, it is essential to perform an uncertainty analysis to determine the confidence intervals for each estimated flux. This analysis reveals how sensitive the flux estimates are to the experimental noise and can highlight fluxes that are poorly resolved by the available data. plos.orgnih.gov Validation-based model selection, where the model is trained on one dataset and tested on an independent validation dataset, is a robust method to avoid overfitting and increase confidence in the model's predictive capabilities. plos.orgnih.gov
| Computational Step | Description | Key Methodologies | Output |
| Metabolic Network Reconstruction | Defining the set of biochemical reactions, metabolites, and their stoichiometry relevant to the study. | Use of pathway databases (e.g., KEGG, BioCyc), literature review. | A stoichiometric model of the metabolic network. |
| Isotopic Derivations & Flux Estimation | Simulating the mass isotopomer distributions of metabolites for a given flux distribution and finding the fluxes that best fit the experimental data. | Elementary Metabolite Unit (EMU) framework, non-linear optimization algorithms. nih.gov | A best-fit metabolic flux map. |
| Statistical Validation & Uncertainty Analysis | Assessing the goodness-of-fit of the model to the data and determining the precision of the estimated fluxes. | Chi-squared (χ²) test for goodness-of-fit, sensitivity analysis, validation-based model selection. researchgate.netplos.org | Statistically validated flux estimates with confidence intervals. |
This interactive table summarizes the computational workflow for ¹³C-Metabolic Flux Analysis using D-Mannoheptulose-¹³C₇.
Integration with Multi-Omics Approaches for Comprehensive Metabolic Profiling
The use of stable isotope tracers, such as D-Mannoheptulose-13C7, provides a powerful method to delineate metabolic pathways and quantify fluxes. However, to achieve a holistic understanding of cellular physiology, it is crucial to integrate this metabolic data with other layers of biological information. Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive platform to unravel the complex interplay between different cellular processes in response to metabolic perturbations induced by this compound.
By employing this compound as a tracer, researchers can track the fate of the seven labeled carbon atoms through various metabolic pathways. This stable isotope-resolved metabolomics (SIRM) approach allows for the precise measurement of the incorporation of 13C into downstream metabolites. When combined with other omics technologies, a more complete picture of the cellular response emerges. For instance, changes in the metabolome can be correlated with alterations in gene expression (transcriptomics) and protein abundance (proteomics), providing insights into the regulatory mechanisms that govern metabolic shifts.
The integration of these datasets can reveal, for example, how the introduction of this compound might alter the expression of key enzymatic genes, the abundance of corresponding proteins, and the subsequent flux through a particular metabolic pathway. This multi-layered view is essential for constructing accurate metabolic models and for identifying novel points of regulation within the cellular network.
Detailed Research Findings
A hypothetical study investigating the metabolic impact of this compound on a cancer cell line could yield integrated multi-omics data. In such a study, cells would be cultured in the presence of this compound, followed by parallel analysis of the transcriptome, proteome, and metabolome. The objective would be to understand how this heptose sugar, a known inhibitor of hexokinase, remodels cellular metabolism and related signaling pathways.
The findings might indicate that this compound treatment leads to a significant reduction in glycolytic flux, as evidenced by decreased 13C labeling in glycolytic intermediates. Concurrently, transcriptomic and proteomic analyses could reveal the upregulation of genes and proteins associated with alternative energy-producing pathways, such as fatty acid oxidation. Furthermore, the data might uncover previously unknown connections between carbohydrate metabolism and other cellular processes like nucleotide biosynthesis or amino acid metabolism. mdpi.com
Below is an interactive data table summarizing potential findings from such a multi-omics study.
| Metabolic Pathway | Key Metabolite Analyzed (Isotopologue) | Observed Change in 13C Enrichment | Associated Gene Expression Change (Transcriptomics) | Associated Protein Abundance Change (Proteomics) |
| Glycolysis | Pyruvate (B1213749) (M+3) | ▼ 45% | HK2 (Hexokinase 2): ▼ 30% | Hexokinase 2: ▼ 25% |
| Pentose Phosphate Pathway | Ribose-5-phosphate (M+5) | ▼ 50% | G6PD (Glucose-6-phosphate dehydrogenase): ▼ 35% | G6PD: ▼ 40% |
| TCA Cycle | Citrate (M+2) | ▼ 20% | CS (Citrate synthase): No significant change | Citrate synthase: No significant change |
| Fatty Acid Oxidation | Acetyl-CoA (from 13C-palmitate) | ▲ 60% | CPT1A (Carnitine palmitoyltransferase 1A): ▲ 75% | CPT1A: ▲ 80% |
| Amino Acid Metabolism | Glutamate (M+5) | ▼ 15% | GLS (Glutaminase): ▼ 20% | Glutaminase: ▼ 18% |
Future Directions and Broader Research Implications
Elucidating Underexplored Metabolic Pathways Involving Heptoses
The metabolic fate of heptoses, such as D-mannoheptulose, is not as well-characterized as that of their six-carbon counterparts like glucose. While it is known that heptoses can be phosphorylated and enter central carbon metabolism, the precise pathways and their regulation remain areas of active investigation. nih.govacs.org The use of D-Mannoheptulose-13C7 allows researchers to trace the journey of the seven-carbon backbone through various metabolic transformations. By employing techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can identify and quantify the downstream metabolites that incorporate the 13C label. nih.govfrontiersin.org This provides direct evidence of the metabolic routes taken by the heptose.
For instance, in microorganisms such as Campylobacter jejuni, heptoses are crucial components of the capsular polysaccharide, a key virulence factor. nih.govacs.org It is understood that various heptose derivatives originate from the modification of GDP-d-glycero-α-d-manno-heptose. nih.govacs.org Introducing this compound into the growth medium of these bacteria would enable the precise tracking of carbon flux towards the biosynthesis of these complex carbohydrates. This can help in identifying novel enzymes and intermediate metabolites involved in these pathways, offering a more complete picture of heptose metabolism.
Furthermore, in plants like the avocado, D-mannoheptulose is a dominant carbohydrate. mdpi.com Tracing the metabolism of this compound during fruit ripening can shed light on its role in energy provision and its conversion into other essential compounds. mdpi.com
Potential for Novel Metabolic Engineering Strategies
Metabolic engineering aims to purposefully modify the metabolic pathways of organisms to enhance the production of desired substances or to degrade unwanted compounds. nih.govmdpi.com Stable isotope tracers like this compound are invaluable tools in this field for quantifying metabolic fluxes, which represent the in vivo activity of metabolic pathways. vanderbilt.eduyoutube.com By understanding the flow of carbon through the metabolic network, researchers can identify bottlenecks, competing pathways, and potential targets for genetic modification. vanderbilt.eduresearchgate.net
The application of 13C-Metabolic Flux Analysis (13C-MFA) with this compound can reveal how the introduction of a heptose carbon source perturbs the native metabolic network of an organism. researchgate.net This information is critical for developing robust microbial cell factories that can efficiently utilize seven-carbon sugars.
Advancements in Isotopic Labeling Techniques and Analytical Resolution
The utility of this compound is intrinsically linked to the analytical techniques used to detect and quantify the 13C label in various metabolites. nih.gov Continuous advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are enhancing the sensitivity and resolution of these measurements, allowing for more detailed insights into metabolism. nih.govnih.govnih.gov
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), enables the separation and identification of a wide array of metabolites from complex biological samples. acs.org The mass shift introduced by the seven 13C atoms in this compound allows for the clear distinction of labeled molecules from their unlabeled counterparts. nih.govspringernature.com Tandem mass spectrometry (MS/MS) can further provide structural information, helping to pinpoint the location of the 13C atoms in downstream metabolites and thus deduce the underlying enzymatic reactions. nih.govspringernature.com
NMR spectroscopy offers a complementary approach, providing detailed information about the position of the 13C label within a molecule's structure without the need for fragmentation. nih.gov This is particularly useful for resolving the positional isotopomers of metabolites, which can provide crucial information about the activity of specific metabolic pathways. researchgate.net As these analytical technologies continue to improve, so too will our ability to extract detailed metabolic information using tracers like this compound.
Contribution to Systems Biology and Mechanistic Understanding of Metabolic Regulation
Systems biology seeks to understand the complex interactions within biological systems as a whole. nih.govnih.gov Metabolic networks are a cornerstone of these systems, and understanding their regulation is a key objective. nih.gov Isotopic tracers such as this compound are powerful tools for probing these networks in a dynamic and quantitative manner. frontiersin.org
By tracing the flow of 13C atoms from this compound through the metabolic network, researchers can build and validate computational models of metabolism. nih.govnih.gov These models can then be used to simulate the effects of genetic or environmental perturbations, leading to a deeper, systems-level understanding of metabolic regulation. nih.gov For example, observing how an organism adapts its metabolic fluxes in response to the introduction of a heptose can reveal underlying regulatory mechanisms, such as allosteric regulation of enzymes or changes in gene expression. youtube.com
The integration of data from stable isotope tracing experiments with other "omics" data, such as transcriptomics and proteomics, provides a more holistic view of how an organism responds to metabolic challenges. nih.gov This integrated approach is essential for unraveling the intricate regulatory circuits that govern cellular metabolism.
Role in Advancing Non-Human Biomedical Research Models and Fundamental Biochemical Knowledge
D-mannoheptulose is known to have significant physiological effects in various organisms, including the inhibition of hexokinase and the subsequent impact on glucose metabolism and insulin (B600854) secretion. caymanchem.comspandidos-publications.comwikipedia.org The use of this compound in non-human biomedical research models, such as rodents or cell cultures, can provide valuable insights into these processes.
For example, administering this compound to animal models can help elucidate its biodistribution, sites of metabolism, and the downstream metabolic consequences of hexokinase inhibition in different tissues. nih.gov This can be particularly relevant for studying metabolic diseases where glucose metabolism is dysregulated. Tracing the fate of the 13C label can reveal how different organs process this heptose and how it interacts with other metabolic pathways. nih.gov
In fundamental biochemical research, this compound can be used to study the kinetics and mechanisms of enzymes that interact with heptoses. By tracking the transformation of the isotopically labeled substrate, researchers can gain a more detailed understanding of enzyme function. This contributes to the foundational knowledge of biochemistry, which is essential for all areas of the life sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
